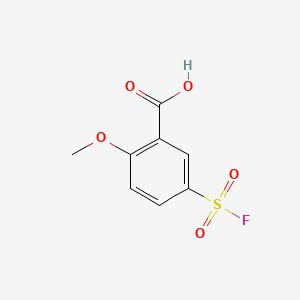

5-(Fluorosulfonyl)-2-methoxybenzoic acid

Description

The exact mass of the compound o-Anisic acid, 5-(fluorosulfonyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 210257. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(Fluorosulfonyl)-2-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Fluorosulfonyl)-2-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluorosulfonyl-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO5S/c1-14-7-3-2-5(15(9,12)13)4-6(7)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKEBLZKYIOYFNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40308850 | |

| Record name | o-Anisic acid, 5-(fluorosulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2488-50-8 | |

| Record name | o-Anisic acid, 5-(fluorosulfonyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-Anisic acid, 5-(fluorosulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(fluorosulfonyl)-2-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-(Fluorosulfonyl)-2-methoxybenzoic acid chemical properties

An In-Depth Technical Guide to 5-(Fluorosulfonyl)-2-methoxybenzoic Acid: Properties, Reactivity, and Applications

Introduction

5-(Fluorosulfonyl)-2-methoxybenzoic acid, with CAS Number 2488-50-8, is a highly functionalized aromatic compound that serves as a pivotal building block in modern chemical research, particularly within the realms of medicinal chemistry and materials science.[1] Its unique trifunctional architecture, comprising a carboxylic acid, a methoxy group, and a reactive fluorosulfonyl moiety, offers a versatile platform for the synthesis of complex molecular structures. The fluorosulfonyl group, in particular, is of significant interest as a precursor to sulfonamides and sulfonates, enabling its use in the development of targeted covalent inhibitors, PET imaging agents, and specialty polymers.[1] This guide provides a comprehensive technical overview of its chemical properties, reactivity, and key applications, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

The distinct arrangement of functional groups in 5-(Fluorosulfonyl)-2-methoxybenzoic acid dictates its physical characteristics and chemical behavior. The electron-withdrawing nature of the fluorosulfonyl group significantly influences the acidity of the carboxylic acid and the reactivity of the aromatic ring.

Core Chemical Properties

A summary of the fundamental properties of 5-(Fluorosulfonyl)-2-methoxybenzoic acid is presented below.

| Property | Value | Source |

| CAS Number | 2488-50-8 | [1] |

| Molecular Formula | C₈H₇FO₅S | [1] |

| Molecular Weight | 234.2 g/mol | [1] |

| Appearance | White to off-white solid (inferred from related compounds) | N/A |

| Solubility | Insoluble in water; soluble in organic solvents like DMSO, DMF | [2] |

| Melting Point | 87-91 °C (for the related 5-fluoro-2-methoxybenzoic acid) | [3][4] |

| Boiling Point | Data not available | N/A |

| pKa | 3.75±0.10 (Predicted for the related 5-fluoro-2-methoxybenzoic acid) | [2][3] |

Spectroscopic Profile (Predicted)

While specific spectral data is not widely published, the structure allows for predictable spectroscopic signatures. A standardized protocol for acquiring this data is detailed in Section 4.2.

-

¹H NMR: Expected signals would include a singlet for the methoxy (-OCH₃) protons around 3.8-4.0 ppm. The three aromatic protons would appear as complex multiplets or doublets of doublets in the 7.0-8.5 ppm region, with coupling constants dictated by their ortho, meta, and para relationships. The acidic proton of the carboxylic acid would be a broad singlet at a high chemical shift (>10 ppm), which is exchangeable with D₂O.

-

¹³C NMR: The spectrum would show eight distinct carbon signals. The carboxylic acid carbonyl carbon would be found around 165-170 ppm. The aromatic carbons would appear between 110-160 ppm, with the carbon attached to the methoxy group being the most shielded (lowest ppm) and the carbons attached to the electron-withdrawing sulfonyl and carboxyl groups being the most deshielded (highest ppm). The methoxy carbon signal would be around 55-60 ppm.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and strong, sharp S=O stretches for the sulfonyl group (asymmetric and symmetric, ~1370-1400 cm⁻¹ and ~1180-1200 cm⁻¹, respectively).

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 234.2 or 235.2, respectively, confirming the molecular weight.

Chemical Reactivity and Synthesis

The utility of 5-(Fluorosulfonyl)-2-methoxybenzoic acid stems from the differential reactivity of its three functional groups, allowing for sequential and regioselective modifications.

Core Reactivity: The Fluorosulfonyl Group

The fluorosulfonyl (-SO₂F) group is a potent electrophile, analogous to but often more stable and selective than the more common chlorosulfonyl (-SO₂Cl) group. Its primary reaction is with nucleophiles, such as amines and alcohols, to form highly stable sulfonamide and sulfonate esters, respectively. This reaction is the cornerstone of its application in drug discovery for creating covalent modifiers.

Caption: General reactivity of the fluorosulfonyl group with nucleophiles.

Synthesis Pathway

A common and logical synthetic route to 5-(Fluorosulfonyl)-2-methoxybenzoic acid involves the conversion from its more accessible chlorosulfonyl analog. This process typically starts with the sulfonation of 2-methoxybenzoic acid, followed by conversion to the sulfonyl chloride, and finally a halogen exchange (Halex) reaction.

Caption: Proposed synthetic workflow for 5-(Fluorosulfonyl)-2-methoxybenzoic acid.

This pathway leverages commercially available starting materials and well-established chemical transformations. The chlorosulfonylation step is a standard electrophilic aromatic substitution, while the subsequent nucleophilic substitution of chloride with fluoride is an effective method for producing sulfonyl fluorides.

Applications in Research and Drug Development

The unique chemical properties of 5-(Fluorosulfonyl)-2-methoxybenzoic acid make it a valuable tool for scientists in several advanced research areas.

-

Covalent Inhibitors and Chemical Probes : The fluorosulfonyl group can react with nucleophilic amino acid residues on a protein's surface, such as the epsilon-amino group of lysine or the hydroxyl group of serine, to form a permanent covalent bond. This allows for the design of highly specific and potent enzyme inhibitors or chemical probes for target identification and validation.

-

PET Imaging Agents : The presence of a fluorine atom allows for the synthesis of radiolabeled analogs using fluorine-18 (¹⁸F), a positron-emitting isotope.[1] These ¹⁸F-labeled molecules can be used as tracers in Positron Emission Tomography (PET) scanning to visualize and quantify biological processes in vivo, aiding in disease diagnosis and drug development.[1]

-

Pharmaceutical and Agrochemical Synthesis : It serves as a key intermediate in the multi-step synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals.[1] The ability to form stable sulfonamide linkers is particularly useful for modifying a molecule's properties, such as solubility, bioavailability, and metabolic stability.[1]

-

Materials Science : The compound can be used in the creation of specialty polymers with enhanced thermal and chemical resistance due to the strength and stability of the resulting sulfonate ester or sulfonamide linkages within the polymer backbone.[1]

Experimental Protocols

The following protocols are provided as validated, step-by-step methodologies for common transformations and analyses involving 5-(Fluorosulfonyl)-2-methoxybenzoic acid.

Protocol for General Sulfonamide Formation

This protocol describes a standard procedure for reacting the title compound with a primary amine.

-

Reagent Preparation : Dissolve 1.0 equivalent of 5-(Fluorosulfonyl)-2-methoxybenzoic acid in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) in a dry, nitrogen-flushed flask.

-

Addition of Amine : Add 1.1 equivalents of the desired primary amine to the solution.

-

Base Addition : Add 2.0-3.0 equivalents of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), dropwise to the stirring solution at 0 °C. The base neutralizes the HF byproduct and drives the reaction to completion.

-

Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 4-16 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup : Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. This sequence removes unreacted amine, excess base, and water-soluble impurities.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure sulfonamide derivative.

Protocol for Spectroscopic Characterization

This protocol outlines the standard procedures for obtaining key spectroscopic data.[5]

-

Sample Preparation (NMR) : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[5]

-

NMR Acquisition :

-

Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.[5] Reference the chemical shifts to the residual solvent peak.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

For structural confirmation, 2D NMR experiments like COSY, HSQC, and HMBC can be performed.

-

-

Sample Preparation (IR) : Prepare a KBr pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

IR Acquisition : Record the spectrum on an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry Acquisition : Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze using an ESI or APCI source coupled to a mass analyzer to obtain high-resolution mass data.

Safety and Handling

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Engineering Controls : All handling should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors. An eyewash station and safety shower must be readily accessible.

-

Handling Precautions : Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust.[8] The compound is likely moisture-sensitive; handle under an inert atmosphere (e.g., nitrogen or argon) and store in a tightly sealed container in a dry environment.

-

Incompatible Materials : Avoid contact with strong oxidizing agents, strong bases, and water, as sulfonyl halides can react exothermically.

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations.[8]

Conclusion

5-(Fluorosulfonyl)-2-methoxybenzoic acid is a potent and versatile chemical reagent with significant applications in drug discovery, diagnostics, and materials science. Its defining feature, the reactive fluorosulfonyl group, provides a reliable handle for forming stable covalent linkages, making it an invaluable tool for researchers aiming to design next-generation therapeutics and advanced materials. Understanding its chemical properties, reactivity, and handling requirements is essential for safely and effectively harnessing its synthetic potential.

References

Sources

- 1. 5-(Fluorosulfonyl)-2-methoxybenzoic acid [myskinrecipes.com]

- 2. 5-FLUORO-2-METHOXYBENZOIC ACID Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Cas 394-04-7,5-FLUORO-2-METHOXYBENZOIC ACID | lookchem [lookchem.com]

- 4. 5 Fluoro 2 Methoxy Benzoic Acid Manufacturer | Enanti [enantilabs.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 5-Chlorosulphonyl-2-anisic acid | C8H7ClO5S | CID 104007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Chlorosulfonyl-2-methoxybenzoic acid [oakwoodchemical.com]

- 8. carlroth.com [carlroth.com]

An In-Depth Technical Guide to the Synthesis of 5-(Fluorosulfonyl)-2-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-(Fluorosulfonyl)-2-methoxybenzoic Acid

5-(Fluorosulfonyl)-2-methoxybenzoic acid is a key intermediate in the synthesis of a variety of pharmacologically active compounds and agrochemicals.[1] Its structural features, namely the reactive fluorosulfonyl group, a carboxylic acid, and a methoxy group, make it a versatile building block for the creation of complex molecules. The fluorosulfonyl moiety is of particular interest as it can readily form sulfonamides or sulfonate esters, which are common pharmacophores that can influence a drug's bioavailability and metabolic stability. Furthermore, the presence of a fluorine atom makes this compound a valuable precursor for the development of PET imaging agents. This guide provides a detailed exploration of the primary and alternative synthetic routes to this important molecule, offering insights into the underlying chemical principles and practical considerations for its preparation.

Primary Synthetic Route: A Three-Step Approach from Salicylic Acid

The most common and industrially viable pathway to 5-(Fluorosulfonyl)-2-methoxybenzoic acid begins with the readily available and inexpensive starting material, salicylic acid. This route proceeds through three key transformations: methylation of the phenolic hydroxyl group, chlorosulfonation of the aromatic ring, and finally, a halogen exchange to introduce the fluorine atom.

Caption: Alternative synthesis workflow for a related methoxybenzoic acid derivative.

This route highlights the versatility of starting materials in organic synthesis. The choice of starting material often depends on factors such as cost, availability, and the desired substitution pattern on the final molecule.

Conclusion

The synthesis of 5-(fluorosulfonyl)-2-methoxybenzoic acid is a multi-step process that relies on fundamental organic transformations. The primary route, starting from salicylic acid, offers a robust and scalable method for producing this valuable intermediate. Understanding the rationale behind each step, from the choice of reagents to the reaction conditions, is critical for successful and efficient synthesis. The alternative pathways, while not as direct for this specific target, showcase the diverse strategies available to synthetic chemists. This guide provides a comprehensive overview to aid researchers and professionals in the synthesis and application of this important chemical building block.

References

-

Bianchi, T. A., & Cate, L. A. (1977). Phase transfer catalysis. Preparation of aliphatic and aromatic sulfonyl fluorides. The Journal of Organic Chemistry, 42(11), 2031-2032. [Link]

-

Csürös, Z., Deák, G., & Haraszthy-Papp, M. (1963). Investigation of the preparation of 2,4,2',4',2"-pentamethoxy-triphenylcarbinol. Acta Chimica Academiae Scientiarum Hungaricae, 37, 443-451. [Link]

- CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzo

-

Knudtson, C. A. A Fluorine Phase Transfer Catalyst. [Link]

-

2-Methoxybenzoic acid (98%). Amerigo Scientific. [Link]

-

Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. (2019). RSC Advances, 9(25), 14237-14241. [Link]

-

Synthesis of 5-Chlorosulphonyl-2-methoxy benzoic acid (D1). PrepChem.com. [Link]

-

Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. (2022). Molecules, 27(24), 8765. [Link]

-

Facile synthesis of sulfonyl fluorides from sulfonic acids. (2022). Chemical Communications, 58(99), 13757-13760. [Link]

-

Potassium fluoride drying. [Link]

-

Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (2021). Tetrahedron, 96, 132359. [Link]

-

Sulfonyl fluoride synthesis by fluorination. Organic Chemistry Portal. [Link]

-

Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. (2023). Organic & Biomolecular Chemistry, 21(6), 1146-1163. [Link]

-

Synthetic Routes to Arylsulfonyl Fluorides. (2022). Catalysts, 11(7), 830. [Link]

-

Sharpless, K. B., et al. (2016). "On-Water" Nucleophilic Substitution of Sulfonyl Chlorides with Potassium Bifluoride. The Journal of Organic Chemistry, 81(22), 11360-11362. [Link]

-

5-(Fluorosulfonyl)-2-methoxybenzoic acid. MySkinRecipes. [Link]

-

Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. (2018). IOP Conference Series: Materials Science and Engineering, 382, 022064. [Link]

- CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. (2016).

Sources

An In-depth Technical Guide to the Mechanism of Action of 5'-(4-Fluorosulfonyl)benzoyl Adenosine (FSBA)

A Note on Chemical Nomenclature: This guide focuses on 5'-(4-Fluorosulfonyl)benzoyl adenosine (FSBA), a widely studied covalent probe for ATP-binding sites. It is important to distinguish this compound from 5-(Fluorosulfonyl)-2-methoxybenzoic acid, a different molecule primarily used as a synthetic intermediate[1][2]. The extensive body of research on mechanism of action overwhelmingly pertains to FSBA.

Introduction

5'-(4-Fluorosulfonyl)benzoyl adenosine (FSBA) is a reactive adenosine triphosphate (ATP) analog that has been instrumental in the fields of chemical biology and molecular pharmacology for over four decades.[3] Developed as a tool for affinity labeling, FSBA serves as a potent, covalent inhibitor of a broad range of ATP-dependent enzymes, most notably protein kinases.[3][4] Its utility stems from a unique chemical architecture: an adenosine moiety that directs the molecule to ATP-binding pockets, and a highly reactive fluorosulfonyl group that forms a stable, covalent bond with proximal nucleophilic amino acid residues, thereby irreversibly inactivating the target protein.[5][6]

This guide provides a comprehensive overview of the mechanism of action of FSBA, detailing its molecular interactions, its application in identifying and characterizing enzyme active sites, and the experimental methodologies employed to investigate its effects.

Core Mechanism of Action: Covalent Modification of ATP-Binding Sites

The primary mechanism of action of FSBA is the irreversible inactivation of ATP-utilizing enzymes through covalent modification. This process can be dissected into two key phases: reversible binding and irreversible reaction.

-

Reversible Binding: As an ATP analog, FSBA initially binds non-covalently to the ATP-binding site of enzymes like kinases and ATPases.[6][7][8] The adenosine portion of FSBA mimics the adenosine of ATP, providing the necessary molecular recognition for specific binding within the catalytic pocket. The 4-fluorosulfonylbenzoyl group occupies the space normally taken by the di- and triphosphate groups of ATP.[6]

-

Irreversible Covalent Modification: Following initial binding, the electrophilic sulfonyl fluoride (-SO₂F) "warhead" is positioned in close proximity to nucleophilic amino acid residues within the active site.[5] The sulfonyl fluoride group is sufficiently stable in aqueous solutions under physiological conditions but reacts readily with activated nucleophiles found in enzyme active sites.[5] This leads to the formation of a stable sulfonyl ester or sulfonamide linkage, covalently attaching the FSBA molecule to the enzyme and causing irreversible inhibition.[3][5]

The primary targets for covalent modification by FSBA are the side chains of specific amino acids. While sulfonyl fluorides can react with serine, threonine, tyrosine, cysteine, and histidine, the most frequently modified residue by FSBA within the ATP-binding site of kinases is a highly conserved lysine.[3][7][9] This lysine residue is critical for coordinating the phosphate groups of ATP, and its covalent modification by FSBA prevents the binding of ATP, thereby inactivating the enzyme.[3][4]

The reaction follows pseudo-first-order kinetics, and the rate of inactivation is dependent on the concentration of FSBA.[7] The specificity of the labeling can be confirmed by protection experiments, where the presence of excess ATP or ADP competes with FSBA for binding to the active site, thereby reducing the rate of inactivation.[7][10]

Sources

- 1. 5-(Fluorosulfonyl)-2-methoxybenzoic acid [myskinrecipes.com]

- 2. 5-(Fluorosulfonyl)-2-methoxybenzoic acid [myskinrecipes.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. FSBA and FSBG: Universal Traps for Triphosphate-Cleaving Enzymes - News Blog - Jena Bioscience [jenabioscience.com]

- 6. researchgate.net [researchgate.net]

- 7. Affinity labeling of the ATP-binding site of type II calmodulin-dependent protein kinase by 5'-p-fluorosulfonylbenzoyl adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5 -(4-Fluorosulfonylbenzoyl)adenosine 78859-42-4 [sigmaaldrich.com]

- 9. Synthesis and characterization of 5'-p-fluorosulfonylbenzoyl-2' (or 3')-(biotinyl)adenosine as an activity-based probe for protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antibodies to fluorylsulfonylbenzoyladenosine permit identification of protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

5-(Fluorosulfonyl)-2-methoxybenzoic Acid: A Technical Guide to a Versatile Covalent Chemical Probe

This guide provides an in-depth technical overview of 5-(fluorosulfonyl)-2-methoxybenzoic acid (FSMBA) as a chemical probe for researchers, scientists, and drug development professionals. We will delve into its synthesis, mechanism of action, and practical applications in covalent labeling of proteins and identification of ligand-binding sites.

Introduction: The Power of Covalent Probes

Covalent chemical probes are indispensable tools in chemical biology and drug discovery, enabling the stable and specific labeling of protein targets.[1][2] Unlike non-covalent probes, which bind reversibly, covalent probes form a permanent bond with their target, offering distinct advantages such as increased biochemical efficiency and the ability to study proteins that are otherwise difficult to target.[1][3] The sulfonyl fluoride moiety is a "privileged" warhead in this context, exhibiting a favorable balance of stability in aqueous environments and reactivity towards a range of nucleophilic amino acid residues.[4] 5-(Fluorosulfonyl)-2-methoxybenzoic acid (FSMBA) emerges as a valuable tool within this class, offering a scaffold that can be utilized for fragment-based ligand discovery and the development of targeted covalent inhibitors.[5][6]

Synthesis of 5-(Fluorosulfonyl)-2-methoxybenzoic Acid (FSMBA)

The synthesis of FSMBA is a two-step process starting from the readily available 2-methoxybenzoic acid. The first step involves a chlorosulfonation reaction to introduce the sulfonyl chloride group, followed by a halogen exchange reaction to yield the final sulfonyl fluoride.

Step 1: Synthesis of 5-(chlorosulfonyl)-2-methoxybenzoic acid

This reaction is an electrophilic aromatic substitution where chlorosulfonic acid serves as the electrophile.[7] The methoxy group of the starting material directs the substitution to the para position.

Experimental Protocol:

-

In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

-

Add 2-methoxybenzoic acid to the flask.

-

Slowly add chlorosulfonic acid to the stirred 2-methoxybenzoic acid at a controlled temperature (e.g., 0-5 °C using an ice bath).[8]

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time to ensure complete conversion.

-

Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed with caution.[7]

-

The 5-(chlorosulfonyl)-2-methoxybenzoic acid will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Dry the product under vacuum.

Step 2: Synthesis of 5-(Fluorosulfonyl)-2-methoxybenzoic acid

The chlorosulfonyl intermediate is then converted to the more stable sulfonyl fluoride via a halogen exchange reaction, often using a fluoride salt like potassium fluoride.

Experimental Protocol:

-

Dissolve the 5-(chlorosulfonyl)-2-methoxybenzoic acid in a suitable aprotic solvent (e.g., acetonitrile or acetone).

-

Add an excess of potassium fluoride (KF). A phase-transfer catalyst (e.g., 18-crown-6) can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux and monitor the progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter off the inorganic salts.

-

Remove the solvent under reduced pressure.

-

The crude FSMBA can be purified by recrystallization or column chromatography.

Figure 1: Synthetic pathway for 5-(Fluorosulfonyl)-2-methoxybenzoic acid (FSMBA).

Mechanism of Action: Covalent Modification of Proteins

FSMBA acts as a covalent probe by reacting with nucleophilic amino acid residues on proteins. The sulfonyl fluoride group is an electrophilic "warhead" that undergoes a nucleophilic attack from the side chains of specific amino acids.[4] This results in the formation of a stable sulfonamide or sulfonate ester bond, permanently labeling the protein.

The primary targets for sulfonyl fluorides are amino acids with nucleophilic side chains, including:

-

Lysine: The ε-amino group of lysine is a potent nucleophile.

-

Tyrosine: The hydroxyl group of tyrosine can be targeted.[9][10]

-

Cysteine: The thiol group of cysteine is highly reactive.

-

Histidine: The imidazole ring of histidine can also act as a nucleophile.[11]

-

Serine: The hydroxyl group of serine can be modified.[11]

The reactivity and selectivity of FSMBA for a particular residue are influenced by the local microenvironment within the protein, such as the pKa of the residue and its accessibility.[11]

Figure 2: General mechanism of protein modification by FSMBA.

Experimental Protocols

Protein Labeling with FSMBA

This protocol provides a general guideline for labeling a purified protein or a complex protein mixture (e.g., cell lysate) with FSMBA. Optimization of parameters such as probe concentration, incubation time, and temperature may be required for specific applications.

Materials:

-

FSMBA stock solution (e.g., 10-100 mM in DMSO)

-

Protein sample (purified protein or cell lysate)

-

Reaction buffer (e.g., PBS or Tris-HCl, pH 7.4-8.0)

-

Quenching solution (e.g., dithiothreitol (DTT) or β-mercaptoethanol for cysteine reactivity, or a primary amine like Tris for general quenching)

-

SDS-PAGE reagents

-

Coomassie stain or fluorescence imaging system (if using a tagged FSMBA analog)

Procedure:

-

Prepare the protein sample in the desired reaction buffer. The protein concentration should be determined based on the specific experiment.

-

Add the FSMBA stock solution to the protein sample to the final desired concentration (e.g., 10-100 µM). It is recommended to perform a concentration-response experiment to determine the optimal concentration.

-

Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 30 minutes to 2 hours). A time-course experiment can help determine the optimal incubation time.

-

Quench the reaction by adding the appropriate quenching solution to consume any unreacted FSMBA.

-

The labeled protein sample is now ready for downstream analysis, such as SDS-PAGE, mass spectrometry, or activity assays.

| Parameter | Typical Range | Considerations |

| FSMBA Concentration | 10 - 100 µM | Higher concentrations can lead to non-specific labeling. |

| Protein Concentration | 0.1 - 1 mg/mL | Dependent on the specific protein and downstream analysis. |

| pH | 7.4 - 8.0 | Higher pH can increase the nucleophilicity of some residues. |

| Temperature | Room Temperature - 37°C | Higher temperatures can accelerate the reaction but may also affect protein stability. |

| Incubation Time | 30 min - 2 hours | Longer incubation times can increase labeling efficiency but also the risk of non-specific labeling. |

Identification of FSMBA-Modified Proteins and Residues by Mass Spectrometry

Mass spectrometry-based proteomics is the primary method for identifying the protein targets of FSMBA and the specific amino acid residues that have been modified.[12][13]

Sources

- 1. 5-(Fluorosulfonyl)-2-methoxybenzoic acid [myskinrecipes.com]

- 2. Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Covalent tethering of fragments for covalent probe discovery - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Covalent Tethering of Fragments For Covalent Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. Identification of amino acids modified by the bifunctional affinity label 5'-(p-(fluorosulfonyl)benzoyl)-8-azidoadenosine in the reduced coenzyme regulatory site of bovine liver glutamate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of the lysine and tyrosine peptides labeled by 5'-p-fluorosulfonylbenzoyladenosine in the NADH inhibitory site of glutamate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Protein Mass Spectrometry Made Simple - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Reactivity and Application of 5-(Fluorosulfonyl)-2-methoxybenzoic Acid with Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-(Fluorosulfonyl)-2-methoxybenzoic acid (FSMBA) is an aromatic sulfonyl fluoride that has emerged as a valuable tool in chemical biology and drug discovery. Its significance lies in the unique reactivity of the sulfonyl fluoride moiety, which can form stable, covalent bonds with a range of nucleophilic amino acid residues within proteins. Unlike traditional covalent warheads that predominantly target cysteine, FSMBA and related sulfonyl fluorides engage residues such as lysine, tyrosine, and histidine, thereby expanding the scope of the "druggable" proteome.[1][2] This guide provides an in-depth exploration of the underlying chemical principles of FSMBA's reactivity, a detailed profile of its interactions with key amino acids, and a practical, step-by-step workflow for its application and validation in a laboratory setting. By synthesizing mechanistic insights with actionable protocols, this document serves as a comprehensive resource for researchers aiming to leverage FSMBA as a covalent probe or as a foundational scaffold for targeted covalent inhibitor design.

Introduction: The Expanding Landscape of Covalent Modifiers

Targeted covalent inhibitors have gained renewed interest in drug discovery due to their potential for enhanced potency, prolonged pharmacodynamic effects, and improved selectivity.[1] Historically, the field has been dominated by electrophiles targeting the thiol side chain of cysteine, a residue prized for its high intrinsic nucleophilicity but limited by its relatively low abundance in protein binding sites.[1][3] This limitation has spurred the development of novel electrophilic "warheads" capable of reacting with other nucleophilic amino acids.

Sulfonyl fluorides (SFs), such as FSMBA, represent a privileged class of covalent modifiers that address this challenge.[2] They possess a finely tuned balance of stability in aqueous environments and reactivity toward specific protein residues, making them ideal for biological applications.[2] By targeting more abundant residues like lysine and tyrosine, they open up new avenues for probing protein function and developing inhibitors against previously intractable targets.[1][4]

The Chemistry of 5-(Fluorosulfonyl)-2-methoxybenzoic Acid (FSMBA)

FSMBA is a small molecule featuring a benzoic acid core functionalized with a methoxy group and a highly electrophilic fluorosulfonyl group. These features dictate its chemical behavior and utility.

| Property | Value | Source(s) |

| CAS Number | 2488-50-8 | [5] |

| Molecular Formula | C₈H₇FO₅S | [5] |

| Molecular Weight | 234.2 g/mol | [5] |

| Key Reactive Group | Fluorosulfonyl (-SO₂F) | [5][6] |

| Primary Application | Covalent modification, intermediate | [5] |

The Sulfur(VI) Fluoride Exchange (SuFEx) Reaction

The covalent modification by FSMBA proceeds through a mechanism known as Sulfur(VI) Fluoride Exchange, or SuFEx. This reaction has been recognized as a next-generation "click chemistry" transformation due to its efficiency and biocompatibility.[3][7][8] The core of the reaction involves the attack of a nucleophilic amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride. This leads to the displacement of the fluoride ion and the formation of a highly stable sulfonamide (with lysine) or sulfonate ester (with tyrosine, serine, or threonine) bond.[9]

The stability of the S-F bond makes sulfonyl fluorides resistant to hydrolysis and reduction, a significant advantage over more promiscuous sulfonyl chlorides.[2] This ensures that the reaction is highly specific to the intended biological nucleophiles, minimizing off-target effects.

Caption: General mechanism of Sulfur(VI) Fluoride Exchange (SuFEx).

Reactivity Profile with Amino Acids

The selectivity of FSMBA is not absolute; it can react with several nucleophilic residues, with the specific outcome being highly dependent on the protein's local microenvironment, such as the pKa and accessibility of the target residue.[2]

| Target Residue | Nucleophilic Group | Resulting Covalent Bond | Adduct Stability | Key Insights |

| Lysine (Lys) | ε-amino (-NH₂) | Sulfonamide | High | A primary target. Forms highly stable adducts. The reaction is favored by a lowered pKa of the lysine side chain within a protein binding site.[3][7][9] |

| Tyrosine (Tyr) | Phenolic hydroxyl (-OH) | Sulfonate Ester | High | Another key target. The reactivity is enhanced for the deprotonated tyrosinate anion, often stabilized by nearby basic residues.[3][7][10] |

| Histidine (His) | Imidazole side chain | Sulfonamide | Moderate to High | Reactivity is well-documented, particularly when the imidazole nitrogen is sufficiently nucleophilic.[2][3][11] |

| Serine (Ser) | Hydroxyl (-OH) | Sulfonate Ester | Moderate | A common target for SFs, especially within the active sites of serine proteases and hydrolases.[2][10] |

| Threonine (Thr) | Hydroxyl (-OH) | Sulfonate Ester | Moderate | Reactivity is similar to serine but can be sterically less favorable.[2][4] |

| Cysteine (Cys) | Thiol (-SH) | Thiosulfonate Ester | Low | The resulting adduct with cysteine is often unstable and prone to hydrolysis, making SFs generally unsuitable for sustained Cys targeting.[3][7] |

Experimental Workflow: Covalent Modification and Validation

This section outlines a comprehensive, self-validating workflow for reacting FSMBA with a target protein and confirming the site of modification.

Caption: A two-part workflow for FSMBA-protein conjugation and analysis.

Part A: Experimental Protocol for Covalent Labeling

This protocol provides a general framework for labeling a target protein with FSMBA. Causality: The choice of buffer pH is critical; a slightly alkaline pH (7.5-8.5) can enhance the nucleophilicity of lysine and tyrosine side chains, accelerating the reaction.[12] The reaction is quenched to prevent further, non-specific modification.

-

Protein Preparation:

-

Prepare a solution of the purified target protein at a concentration of 1-10 mg/mL in a suitable buffer (e.g., 50 mM HEPES or PBS, pH 7.5).

-

Rationale: The buffer should be free of primary amines (like Tris) that could compete with the protein for reaction with FSMBA.

-

-

Reagent Preparation:

-

Prepare a 10-100 mM stock solution of FSMBA in anhydrous dimethyl sulfoxide (DMSO).

-

Rationale: DMSO is a common solvent for water-insoluble small molecules. Prepare this solution fresh to avoid potential hydrolysis of the reagent.

-

-

Labeling Reaction:

-

Add the FSMBA stock solution to the protein solution to achieve a final FSMBA concentration typically 10- to 100-fold molar excess over the protein. The final DMSO concentration should ideally be kept below 5% (v/v).

-

Rationale: A molar excess of FSMBA drives the reaction to completion. The optimal ratio should be determined empirically to maximize target labeling while minimizing non-specific modifications.

-

Incubate the reaction mixture for 1-4 hours at room temperature or 37°C with gentle agitation. A time-course experiment is recommended for optimization.

-

-

Quenching:

-

Terminate the reaction by adding a quenching reagent, such as dithiothreitol (DTT) to a final concentration of 10 mM or Tris buffer to 50 mM.

-

Rationale: An excess of a potent nucleophile will react with and consume any remaining FSMBA, stopping the labeling process.

-

-

Sample Preparation for Analysis:

-

Remove excess FSMBA and quenching reagent by buffer exchange, dialysis, or using a desalting column. The sample is now ready for downstream analysis.

-

Part B: Validation by Mass Spectrometry

Confirmation of covalent modification and identification of the specific amino acid residue(s) involved is most reliably achieved using a "bottom-up" proteomics approach.[13]

-

Sample Preparation:

-

Take the labeled protein sample from Part A. Denature the protein (e.g., with urea or guanidine HCl), reduce disulfide bonds (with DTT), and alkylate free cysteines (with iodoacetamide).

-

Rationale: Unfolding the protein is essential for ensuring efficient digestion by proteases.

-

-

Proteolytic Digestion:

-

Digest the protein into smaller peptides using a sequence-specific protease, most commonly trypsin.

-

Rationale: Trypsin cleaves C-terminal to lysine and arginine residues, generating peptides of a size that is ideal for mass spectrometry analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13] The peptides are first separated by reverse-phase chromatography and then introduced into the mass spectrometer.

-

The instrument will measure the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan) and then select and fragment them to produce tandem mass spectra (MS2 scans).[14][15][16]

-

-

Data Analysis:

-

Search the acquired MS/MS spectra against the known sequence of the target protein using specialized software (e.g., MaxQuant, Proteome Discoverer, Mascot).

-

Crucially, the search must include a variable modification corresponding to the mass of the FSMBA adduct (minus the displaced fluorine atom) on all potential nucleophilic residues (Lys, Tyr, His, Ser, Thr).

-

A successful identification will yield an MS/MS spectrum where the fragment ions unambiguously pinpoint the modified peptide and the specific residue bearing the FSMBA adduct.[13][17]

-

Applications in Drug Discovery and Chemical Biology

The unique reactivity of FSMBA provides a powerful platform for various applications:

-

Targeted Covalent Inhibitors: FSMBA can be incorporated into a ligand that binds non-covalently to a target protein. Proximity-enabled reactivity then allows the sulfonyl fluoride to form a covalent bond with a nearby nucleophilic residue, converting a reversible binder into a potent, irreversible inhibitor.[7][8]

-

Activity-Based Protein Profiling (ABPP): By attaching a reporter tag (like biotin or a fluorophore) to the FSMBA scaffold, researchers can create probes to covalently label active enzymes in complex biological systems, aiding in target identification and validation.[2]

-

Chemoproteomics: FSMBA-based probes can be used to map the "ligandable" proteome, identifying proteins that possess reactive nucleophiles in binding pockets, thereby uncovering new therapeutic targets.[7]

Conclusion

5-(Fluorosulfonyl)-2-methoxybenzoic acid is more than just a chemical reagent; it is a strategic tool for modern drug discovery and chemical biology. Its ability to covalently target a broad range of amino acid residues via the robust SuFEx reaction provides a critical advantage over traditional cysteine-focused approaches. By understanding the principles of its reactivity and employing rigorous analytical workflows for validation, researchers can effectively harness the power of FSMBA to probe biological systems, validate new drug targets, and design next-generation covalent therapeutics.

References

- New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.

- New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. American Chemical Society.

- Sulfonyl Fluorides. Enamine.

- Advances in sulfonyl exchange chemical biology: expanding druggable target space. Royal Society of Chemistry.

- Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing.

- Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. PMC - NIH.

- A Comparative Guide to Confirming Covalent Protein Modification by 2-Phenoxyethane-1-sulfonyl Fluoride. Benchchem.

- 5-Fluoro-2-methoxybenzoic acid. Smolecule.

- 5-(Fluorosulfonyl)-2-methoxybenzoic acid. MySkinRecipes.

- 5-(Fluorosulfonyl)-2-methoxybenzoic acid (Thai). MySkinRecipes.

- Identification of the Lysine and Tyrosine Peptides Labeled by 5'-p-fluorosulfonylbenzoyladenosine in the NADH Inhibitory Site of Glutam

- 5-FLUORO-2-METHOXYBENZOIC ACID. lookchem.

- 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. Enanti Labs.

- Involvement of conserved histidine, lysine and tyrosine residues in the mechanism of DNA cleavage by the caspase-3 activ

- New Advances in Amino Acid Profiling in Biological Samples by Capillary Electrophoresis-Mass Spectrometry. PubMed.

- Acetonitrile adduct analysis of underivatised amino acids offers improved sensitivity for hydrophilic interaction liquid chromatography tandem mass-spectrometry. PubMed.

- Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics)

- Applications of fluorine-containing amino acids for drug design. PubMed.

- Analysis of native amino acids by liquid chromatography/electrospray ionization mass spectrometry: comparative study between two sources and interfaces. PubMed.

- Genetically encoding fluorosulfate-L-tyrosine to react with lysine, histidine and tyrosine via SuFEx in proteins in vivo. NIH.

- LC-HRMS/MS spectra of amino acid adducts and their predominant...

- Review of tyrosine and lysine as new motifs for organophosphate binding to proteins th

- Protocol for establishing a protein interactome based on close physical proximity to a target protein within live budding yeast. NIH.

- 2-Amino-5-fluoro-3-methoxybenzoic acid. PubChem.

- Fluorogenic Reagents for Amino Acids in High-Performance Liquid Chromatography, Phenanthraoxazolylphenylisothiocyanates.

- Basic Amino Acids MCAT + Histidine Tautomeriz

- Combination of histidine, lysine, methionine, and leucine promotes β-casein synthesis via the mechanistic target of rapamycin signaling pathway in bovine mammary epithelial cells. PubMed.

- Biochemical approaches to studying protein-protein & protein-nucleic acid interactions. YouTube.

- 2-Amino-5-methoxybenzoic acid. Sigma-Aldrich.

- Membrane Interacting Proteins Visualization by TEM | Protocol Preview. YouTube.

- Preparation Of Mgm101 Recombination Protein By MBP-Based Tagging Str

- Protein Purification-Free Method Of Binding Affinity Determin

Sources

- 1. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sulfonyl Fluorides - Enamine [enamine.net]

- 5. 5-(Fluorosulfonyl)-2-methoxybenzoic acid [myskinrecipes.com]

- 6. 5-(Fluorosulfonyl)-2-methoxybenzoic acid [myskinrecipes.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Genetically encoding fluorosulfate-L-tyrosine to react with lysine, histidine and tyrosine via SuFEx in proteins in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Review of tyrosine and lysine as new motifs for organophosphate binding to proteins that have no active site serine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Identification of the lysine and tyrosine peptides labeled by 5'-p-fluorosulfonylbenzoyladenosine in the NADH inhibitory site of glutamate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New Advances in Amino Acid Profiling in Biological Samples by Capillary Electrophoresis-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Acetonitrile adduct analysis of underivatised amino acids offers improved sensitivity for hydrophilic interaction liquid chromatography tandem mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Analysis of native amino acids by liquid chromatography/electrospray ionization mass spectrometry: comparative study between two sources and interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

solubility of 5-(Fluorosulfonyl)-2-methoxybenzoic acid in organic solvents

An In-depth Technical Guide to the Solubility of 5-(Fluorosulfonyl)-2-methoxybenzoic Acid in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-(Fluorosulfonyl)-2-methoxybenzoic acid (FSMB). As a key intermediate in the synthesis of fluorinated organic compounds for pharmaceuticals and agrochemicals, understanding its solubility is critical for reaction optimization, purification, and formulation development.[1] This document outlines the theoretical principles governing FSMB's solubility based on its molecular structure and provides detailed, field-proven experimental protocols for its qualitative and quantitative determination in various organic solvents. This guide is intended for researchers, scientists, and drug development professionals to enable efficient and accurate solubility assessment.

Introduction to 5-(Fluorosulfonyl)-2-methoxybenzoic Acid (FSMB)

5-(Fluorosulfonyl)-2-methoxybenzoic acid (CAS Number: 2488-50-8) is a multifunctional aromatic compound.[2] Its structure, featuring a carboxylic acid, a methoxy group, and a fluorosulfonyl group, makes it a versatile building block in medicinal chemistry and materials science.[1][3] The fluorosulfonyl group, in particular, is a key functional moiety that can readily react to form sulfonamides or sulfonate esters, allowing for the modulation of a molecule's bioavailability and metabolic stability.[1]

The solubility of FSMB in organic solvents is a fundamental physical property that dictates its handling, reaction conditions, and purification strategies. In drug development, solubility directly impacts formulation, bioavailability, and ultimately, the therapeutic efficacy of a drug candidate.[4] This guide provides a framework for predicting and experimentally determining the solubility of FSMB to facilitate its effective use in research and development.

Molecular Structure Analysis

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[5] FSMB's structure contains both polar and non-polar regions, which will influence its interaction with different types of organic solvents.

-

Polar Functional Groups: The carboxylic acid (-COOH), fluorosulfonyl (-SO₂F), and methoxy (-OCH₃) groups are all polar. The carboxylic acid can act as both a hydrogen bond donor and acceptor. The oxygen and fluorine atoms in the other groups can act as hydrogen bond acceptors.

-

Non-Polar Region: The benzene ring provides a non-polar, aromatic backbone.

The presence of these multiple polar functional groups suggests that FSMB will likely exhibit poor solubility in non-polar solvents and better solubility in polar solvents. The interplay between these groups will determine its specific solubility profile.

Theoretical Solubility Profile of FSMB

Based on its molecular structure, we can predict the general solubility behavior of FSMB in different classes of organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid and other polar groups of FSMB. Therefore, moderate to good solubility is expected in these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can accept hydrogen bonds and have large dipole moments, which should allow them to effectively solvate FSMB. High solubility is anticipated in solvents like DMSO and DMF.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The large, polar functional groups of FSMB will likely lead to poor solubility in non-polar solvents, as the intermolecular forces between FSMB molecules will be stronger than the forces between FSMB and the solvent.

These predictions provide a starting point for experimental investigation. The following sections detail the protocols to empirically determine the solubility of FSMB.

Experimental Determination of Solubility

Accurate solubility determination is crucial for any further application of FSMB. The following protocols describe methods for both qualitative screening and precise quantitative measurement. The choice of method will depend on the stage of research and the required accuracy.[6]

Safety Precautions

Before beginning any experimental work, it is essential to consult the Safety Data Sheet (SDS) for 5-(Fluorosulfonyl)-2-methoxybenzoic acid and all solvents used. FSMB is harmful if swallowed, causes skin irritation, and can cause serious eye damage and respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All work should be conducted in a well-ventilated fume hood.[2]

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in a range of solvents and is useful for initial screening.[7][8]

Protocol:

-

Label a series of small, dry test tubes with the names of the selected organic solvents.

-

Add approximately 10-20 mg of FSMB to each test tube.

-

To the first test tube, add the corresponding solvent dropwise, starting with 0.5 mL.

-

Vigorously agitate the mixture for 60 seconds.

-

Observe the solution. If the solid has completely dissolved, the compound is considered "soluble." If the solid remains, it is "insoluble." If some has dissolved, it is "partially soluble."

-

If the compound is insoluble, add another 0.5 mL of the solvent and repeat the agitation and observation. Continue this process up to a total volume of 3 mL.

-

Record your observations in a table similar to Table 1.

-

Repeat for all selected solvents.

Table 1: Qualitative Solubility of FSMB

| Solvent | Classification | Observation (Soluble, Partially Soluble, Insoluble) |

| Methanol | Polar Protic | |

| Ethanol | Polar Protic | |

| Isopropanol | Polar Protic | |

| Water | Polar Protic | |

| Acetone | Polar Aprotic | |

| Acetonitrile | Polar Aprotic | |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | |

| Dichloromethane (DCM) | Polar Aprotic | |

| Ethyl Acetate | Polar Aprotic | |

| Toluene | Non-polar | |

| Hexane | Non-polar |

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[9] It involves creating a saturated solution and then measuring the concentration of the solute.

Protocol:

-

Add an excess amount of FSMB to a series of vials containing a known volume of each selected solvent (e.g., 5 mL). The presence of undissolved solid is essential to ensure a saturated solution.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or on a stir plate at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of your analytical method (e.g., HPLC-UV).

-

Analyze the diluted solution using a validated analytical method to determine the concentration of FSMB.

-

Calculate the solubility in mg/mL or mol/L.

-

Record the quantitative results in a table similar to Table 2.

Table 2: Quantitative Solubility of FSMB at 25 °C

| Solvent | Classification | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Polar Protic | ||

| Ethanol | Polar Protic | ||

| Acetonitrile | Polar Aprotic | ||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ||

| Dichloromethane (DCM) | Polar Aprotic | ||

| Toluene | Non-polar | ||

| Hexane | Non-polar |

Visualization of Experimental Workflow

The following diagram illustrates the decision-making process and workflow for determining the solubility of FSMB.

Sources

- 1. 5-(Fluorosulfonyl)-2-methoxybenzoic acid [myskinrecipes.com]

- 2. echemi.com [echemi.com]

- 3. 5-(Fluorosulfonyl)-2-methoxybenzoic acid [myskinrecipes.com]

- 4. pharmajournal.net [pharmajournal.net]

- 5. chem.ws [chem.ws]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

The Strategic Deployment of 5-(Fluorosulfonyl)-2-methoxybenzoic Acid for Next-Generation Covalent Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Covalent inhibitors have undergone a renaissance in drug discovery, offering unparalleled potency and duration of action against challenging therapeutic targets. Within the arsenal of electrophilic warheads, sulfonyl fluorides have emerged as a privileged class due to their unique balance of stability and reactivity, capable of targeting a broader range of nucleophilic amino acid residues beyond cysteine.[1][2] This technical guide provides an in-depth exploration of 5-(Fluorosulfonyl)-2-methoxybenzoic acid (FSMBA) as a strategic building block for the development of targeted covalent inhibitors. We will dissect the nuanced reactivity of the aryl sulfonyl fluoride moiety, influenced by its methoxy and carboxylic acid substituents, and provide a framework for its rational incorporation into inhibitor design. This guide will further detail experimental protocols for the synthesis, screening, and biophysical characterization of FSMBA-derived covalent inhibitors, offering field-proven insights to accelerate their development from concept to validated lead.

The Ascendancy of Covalent Inhibition and the Role of Sulfonyl Fluorides

Targeted covalent inhibitors (TCIs) establish a stable, covalent bond with their protein target, leading to prolonged and often irreversible inhibition.[3][4] This modality has proven highly effective for targets where high affinity and extended pharmacodynamics are desirable, and has led to the successful development of drugs targeting kinases and other enzymes.[5]

While traditional covalent inhibitors have often targeted the highly nucleophilic cysteine residue, the relatively low abundance of cysteine in protein binding sites has spurred the development of warheads capable of reacting with other nucleophilic residues.[6] Sulfonyl fluorides (SFs) have risen to this challenge, demonstrating the ability to form covalent bonds with serine, threonine, lysine, tyrosine, and histidine residues.[1][7] This expanded targeting scope significantly broadens the landscape of "druggable" proteins.[6]

The reactivity of the sulfonyl fluoride is critical; it must be sufficiently electrophilic to react with its target residue in a biologically relevant timeframe, yet stable enough to avoid off-target reactions and degradation in the aqueous physiological environment.[8] The chemical nature of the scaffold to which the sulfonyl fluoride is attached plays a crucial role in modulating this reactivity.[9]

5-(Fluorosulfonyl)-2-methoxybenzoic Acid (FSMBA): A Privileged Scaffold

FSMBA (Figure 1) is a particularly interesting starting point for covalent inhibitor design due to the interplay of its constituent functional groups.

Figure 1. Chemical Structure of 5-(Fluorosulfonyl)-2-methoxybenzoic acid (FSMBA).

-

Molecular Formula: C₈H₇FO₅S

-

Molecular Weight: 234.2 g/mol

-

CAS Number: 2488-50-8[10]

The Sulfonyl Fluoride Warhead: A Tunable Electrophile

The sulfonyl fluoride group is the reactive center of FSMBA, capable of undergoing nucleophilic attack by amino acid side chains. The rate and selectivity of this reaction are influenced by the electronic environment of the aryl ring.

The Influence of Methoxy and Carboxylic Acid Substituents

The methoxy and carboxylic acid groups on the phenyl ring of FSMBA are not mere spectators; they actively modulate the properties of the sulfonyl fluoride warhead and provide handles for further chemical modification.

-

Methoxy Group: The electron-donating nature of the methoxy group can have a stabilizing effect on the sulfonyl fluoride moiety, potentially increasing its half-life in aqueous solutions and reducing non-specific reactivity.[6][7] This enhanced stability is a desirable feature for a covalent warhead, as it allows for more targeted and controlled covalent modification.

-

Carboxylic Acid Group: The carboxylic acid provides a versatile attachment point for linking FSMBA to a targeting scaffold. This can be achieved through standard amide bond formation, allowing for the synthesis of a diverse library of covalent inhibitors. Furthermore, the carboxylate can participate in non-covalent interactions within the target binding pocket, such as hydrogen bonding, which can contribute to the initial binding affinity and proper orientation of the warhead for covalent reaction.

Strategic Design and Synthesis of FSMBA-Derived Covalent Inhibitors

The development of a successful FSMBA-based covalent inhibitor hinges on a design strategy that integrates both non-covalent binding affinity and optimized covalent reactivity.

Design Principles

-

Target Identification and Residue Selection: The first step is to identify a suitable nucleophilic amino acid (Ser, Thr, Lys, Tyr, His) within the binding site of the protein of interest.[1] Structural information from X-ray crystallography or cryo-EM is invaluable for this purpose.

-

Scaffold Selection: A high-affinity "recognition element" or scaffold that directs the inhibitor to the target's binding site is essential. This scaffold should position the FSMBA-derived warhead in close proximity and in the correct orientation to the target nucleophile.

-

Linker Optimization: The linker connecting the recognition scaffold to the FSMBA moiety should be optimized for length and flexibility to ensure optimal presentation of the warhead for covalent bond formation.

Sources

- 1. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5 Fluoro 2 Methoxy Benzoic Acid Manufacturer | Enanti [enantilabs.com]

- 5. Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Covalent Targeting of Histidine Residues with Aryl Fluorosulfates: Application to Mcl-1 BH3 Mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. uh-ir.tdl.org [uh-ir.tdl.org]

- 9. researchgate.net [researchgate.net]

- 10. 5-(Fluorosulfonyl)-2-methoxybenzoic acid [myskinrecipes.com]

Aryl Sulfonyl Fluorides: Covalent Probes and Versatile Tools in Chemical Biology and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Electrophile

In the intricate landscape of chemical biology and drug discovery, the ability to selectively interact with and modulate the function of proteins is paramount. Covalent chemical probes have emerged as indispensable tools for identifying and validating novel therapeutic targets, offering a means to form stable, long-lasting bonds with proteins of interest.[1][2] Among the diverse array of electrophilic "warheads" utilized for this purpose, aryl sulfonyl fluorides (Ar-SO₂F) have garnered significant attention due to their unique combination of stability and tunable reactivity.[1][3] This guide provides a comprehensive technical overview of the applications of aryl sulfonyl fluorides, from their fundamental chemical properties to their cutting-edge applications in covalent ligand discovery and bioconjugation.

Unlike more promiscuous electrophiles, aryl sulfonyl fluorides exhibit remarkable stability in aqueous environments, a crucial characteristic for biological studies.[1][4] Their reactivity is highly dependent on the specific microenvironment of a protein binding pocket, allowing for the selective targeting of several nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, and histidine.[5][6][7][8][9] This versatility allows for the exploration of a broader range of the proteome compared to probes that exclusively target cysteine, which is a relatively rare amino acid in protein binding sites.[7][8]

This guide will delve into the core principles governing the utility of aryl sulfonyl fluorides, providing not just a description of their applications but also the underlying rationale for their use in experimental design. We will explore their role as covalent probes in chemoproteomic workflows, their application in the revolutionary Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry," and their increasing importance in the development of targeted covalent inhibitors.

I. The Chemistry of Aryl Sulfonyl Fluorides: A Balance of Stability and Reactivity

The utility of aryl sulfonyl fluorides in chemical biology stems from the distinct properties of the sulfur-fluorine bond. This bond is remarkably stable to hydrolysis and reduction compared to other sulfonyl halides like sulfonyl chlorides.[10] This stability ensures that the probes remain intact in complex biological systems until they encounter their intended target.

The reactivity of the sulfonyl fluoride group is latent and is "unmasked" within the specific microenvironment of a protein's binding pocket.[7] The mechanism of covalent modification involves a nucleophilic attack on the electrophilic sulfur atom by the side chain of an amino acid residue. This attack leads to the displacement of the fluoride ion and the formation of a highly stable sulfonylated adduct (a sulfonamide or sulfonate ester).[11] The reactivity of the sulfonyl fluoride can be finely tuned by altering the electronic properties of the aryl ring, providing a means to optimize both potency and selectivity.[5]

The selectivity of aryl sulfonyl fluorides for particular amino acid residues is a key advantage. While they can react with several nucleophilic residues, they show a preference for tyrosine, lysine, and serine, expanding the repertoire of targetable sites within the proteome.[3][4][5][6]

Caption: General mechanism of covalent protein modification by an aryl sulfonyl fluoride.

II. Aryl Sulfonyl Fluorides as Covalent Probes in Chemoproteomics

A primary application of aryl sulfonyl fluorides is in the development of chemical probes for activity-based protein profiling (ABPP) and target identification.[2] These probes are typically designed with three key components: a recognition element that directs the probe to a specific protein or family of proteins, the aryl sulfonyl fluoride warhead for covalent modification, and a reporter tag (e.g., an alkyne or azide for click chemistry, or a fluorophore) for detection and enrichment.[7][12]

The general workflow for a chemoproteomic experiment using an aryl sulfonyl fluoride probe involves several key steps:

-

Probe Synthesis: The synthesis of these probes often involves late-stage functionalization to introduce the sulfonyl fluoride moiety and the reporter tag.[12]

-

Labeling: The probe is incubated with a complex biological sample, such as a cell lysate or even live cells, to allow for covalent labeling of its protein targets.

-

Reporter Tag Conjugation: The reporter tag on the labeled proteins is then conjugated to a capture reagent, such as biotin, via a bioorthogonal reaction like copper-catalyzed azide-alkyne cycloaddition (CuAAC).

-

Enrichment and Identification: The biotinylated proteins are enriched using streptavidin beads, separated by SDS-PAGE, and identified by mass spectrometry.

Caption: A typical workflow for a chemoproteomics experiment using an aryl sulfonyl fluoride probe.

Experimental Protocol: Synthesis of a Clickable Aryl Sulfonyl Fluoride Probe

This protocol provides a general methodology for the synthesis of a versatile aryl sulfonyl fluoride probe bearing a terminal alkyne for subsequent click chemistry applications.[12]

Materials:

-

4-ethynylbenzenesulfonyl chloride

-

Potassium fluoride (KF)

-

18-crown-6

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-ethynylbenzenesulfonyl chloride (1.0 eq) in anhydrous acetonitrile, add potassium fluoride (3.0 eq) and 18-crown-6 (0.1 eq).

-

Stir the reaction mixture vigorously at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove excess KF.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to afford the desired 4-ethynylbenzenesulfonyl fluoride.

III. Sulfur(VI) Fluoride Exchange (SuFEx): A New Generation of Click Chemistry

The remarkable stability and predictable reactivity of the S(VI)-F bond have led to its central role in a new family of click chemistry reactions termed Sulfur(VI) Fluoride Exchange (SuFEx).[5][13][14][15] Introduced by Sharpless and coworkers, SuFEx chemistry enables the rapid and efficient formation of robust covalent linkages between a sulfonyl fluoride and a nucleophile, typically a deprotonated phenol or an amine.[13][15]

The SuFEx reaction is characterized by its high efficiency, broad functional group tolerance, and the exceptional stability of the resulting products.[5][15] This has made it a powerful tool for bioconjugation, allowing for the site-specific modification of proteins and other biomolecules.[13] For instance, aryl fluorosulfates can be used to selectively label tyrosine residues in peptides and proteins under biocompatible conditions.

Caption: The Sulfur(VI) Fluoride Exchange (SuFEx) click reaction.

IV. Applications in Drug Discovery: Developing Targeted Covalent Inhibitors

The unique properties of aryl sulfonyl fluorides make them highly attractive warheads for the design of targeted covalent inhibitors (TCIs).[2][5][8] By incorporating a sulfonyl fluoride moiety into a ligand that binds non-covalently to a protein target, it is possible to achieve potent and durable inhibition through the formation of a covalent bond with a nearby nucleophilic residue.

This strategy offers several advantages over traditional non-covalent inhibitors, including:

-

Increased Potency and Duration of Action: The formation of a covalent bond can lead to significantly enhanced potency and a longer-lasting therapeutic effect.

-

Improved Selectivity: By targeting a specific nucleophilic residue within the binding site, it is possible to achieve high selectivity for the intended target over other related proteins.

-

Overcoming Drug Resistance: Covalent inhibitors can be effective against targets that have developed resistance to non-covalent drugs through mutations in the binding site.

The rational design of aryl sulfonyl fluoride-based TCIs is often guided by structural biology, where the three-dimensional structure of the target protein is used to identify suitably positioned nucleophilic residues for covalent modification.[16]

| Inhibitor/Probe | Protein Target | Targeted Residue(s) | Therapeutic Area/Application | Reference |

| FSBA | Kinases, Dehydrogenases | Lys, Tyr | Mapping ATP-binding sites | [17] |

| SF-p1 | DcpS | Tyr | Spinal Muscular Atrophy | [7][9] |

| PSF-1 | 20S Proteasome (β2 subunit) | Ser | Cancer | [16] |

| mSF-SAH | MDM4-p53 Interaction | His/Lys | Cancer | [16] |

V. Conclusion and Future Directions

Aryl sulfonyl fluorides have firmly established themselves as a privileged class of electrophiles in chemical biology and drug discovery. Their unique blend of stability and context-dependent reactivity has enabled the development of powerful chemical probes for target identification and validation. Furthermore, the advent of SuFEx click chemistry has opened up new avenues for bioconjugation and the construction of complex molecular architectures. The growing number of aryl sulfonyl fluoride-based covalent inhibitors entering preclinical and clinical development underscores their therapeutic potential.[8]

Future research in this area will likely focus on the development of novel synthetic methodologies to access a wider diversity of aryl sulfonyl fluoride building blocks, the design of probes with improved cell permeability and in vivo stability, and the application of computational methods to guide the rational design of next-generation covalent inhibitors. The continued exploration of the rich chemistry of aryl sulfonyl fluorides promises to yield even more innovative tools and transformative therapies in the years to come.

References

- New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.

- Synthetic Routes to Arylsulfonyl Fluorides. MDPI.

- Chemoselective Preparation of Clickable Aryl Sulfonyl Fluoride Monomers: A Toolbox of Highly Functionalized Intermediates for Chemical Biology Probe Synthesis. PubMed.

- Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4)

- Aryl sulfonyl fluoride synthesis via organophotocatalytic fluorosulfonylation of diaryliodonium salts. Organic & Biomolecular Chemistry (RSC Publishing).